DL-Lysine-15N2 (hydrochloride)

Description

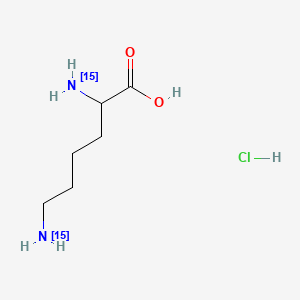

DL-Lysine-15N2 (hydrochloride), also known as (±)-2,6-Diaminocaproic acid-15N2 hydrochloride, is a compound where the lysine molecule is labeled with nitrogen-15 isotopes. This compound is a racemic mixture of D-Lysine and L-Lysine. Lysine is an α-amino acid that plays a crucial role in the biosynthesis of proteins .

Properties

Molecular Formula |

C6H15ClN2O2 |

|---|---|

Molecular Weight |

184.63 g/mol |

IUPAC Name |

2,6-bis(15N)(azanyl)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i7+1,8+1; |

InChI Key |

BVHLGVCQOALMSV-DJNWEVRFSA-N |

Isomeric SMILES |

C(CC[15NH2])CC(C(=O)O)[15NH2].Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of DL-Lysine-15N2 (hydrochloride) involves the racemization of chiral lysine salts. One method includes dissolving chiral lysine salt in an acetic acid water solution, adding salicylaldehyde or benzaldehyde as a catalyst, and heating the mixture to induce racemization. After racemization, solvents are removed through vacuum distillation, and the residual solid is washed with ethanol to obtain DL-Lysine salt. The salt is then removed using an ion exchange column, followed by concentration and decoloration to yield DL-Lysine-15N2 (hydrochloride) with high purity .

Chemical Reactions Analysis

DL-Lysine-15N2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Scientific Research Applications

DL-Lysine-15N2 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in quantitative analysis due to its stable isotope labeling.

Biology: Plays a role in protein biosynthesis studies.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Employed in the production of labeled compounds for various industrial applications

Mechanism of Action

The mechanism of action of DL-Lysine-15N2 (hydrochloride) involves its incorporation into proteins during biosynthesis. The nitrogen-15 label allows for the tracking and quantification of these proteins in various biological systems. This compound can also influence the pharmacokinetics and metabolic profiles of drugs by acting as a stable isotope tracer .

Comparison with Similar Compounds

DL-Lysine-15N2 (hydrochloride) is unique due to its nitrogen-15 labeling, which distinguishes it from other lysine derivatives. Similar compounds include:

L-Lysine-15N2 hydrochloride: Labeled with nitrogen-15 but not a racemic mixture.

L-Lysine-13C6,15N2 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.

L-Arginine-15N4 hydrochloride: Another amino acid labeled with nitrogen-15

This comprehensive overview should provide a solid understanding of DL-Lysine-15N2 (hydrochloride) and its significance in various fields

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for incorporating DL-Lysine- (hydrochloride) into metabolic flux analysis studies?

- Methodological Answer : DL-Lysine- (hydrochloride) is used as a stable isotope tracer to track nitrogen incorporation in metabolic pathways. For in vitro studies, optimize the compound’s concentration (typically 0.1–2.0 mM) based on cell type and metabolic activity. Use liquid chromatography-mass spectrometry (LC-MS) to quantify -enriched metabolites. Ensure isotopic purity is validated via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm labeling efficiency >98% . For in vivo applications, administer the compound via controlled dietary regimens and collect tissue samples at staggered timepoints to capture dynamic labeling patterns.

Q. How can researchers verify the isotopic integrity of DL-Lysine- (hydrochloride) during long-term storage?

- Methodological Answer : Isotopic stability is critical for reproducibility. Store the compound in aliquots at –20°C under anhydrous conditions to prevent hydrolysis. Periodically validate integrity using:

- NMR spectroscopy : Monitor -specific chemical shifts (e.g., δ ~30–40 ppm for amine groups).

- Isotope ratio mass spectrometry (IRMS) : Compare / ratios against certified standards.

- Accelerated stability studies : Expose aliquots to elevated temperatures (40°C) and compare degradation kinetics to baseline data .

Q. What are the key considerations for designing dose-response experiments using DL-Lysine- (hydrochloride) in protein synthesis assays?

- Methodological Answer :

- Dose range : Start with physiologically relevant concentrations (e.g., 0.5–5 mM) and adjust based on cell viability assays (e.g., MTT or ATP quantification).

- Control groups : Include unlabeled DL-lysine hydrochloride to distinguish isotopic effects from pharmacological effects.

- Endpoint analysis : Use pulsed SILAC (stable isotope labeling by amino acids in cell culture) combined with proteomic profiling to quantify -labeled protein turnover rates. Normalize data to total protein content via Bradford assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in enrichment data when DL-Lysine- (hydrochloride) is applied to heterogeneous cell populations?

- Methodological Answer : Heterogeneity in labeling may arise due to variable uptake kinetics or metabolic compartmentalization. To address this:

- Single-cell metabolomics : Employ techniques like live-cell Raman spectroscopy or fluorescence-activated cell sorting (FACS) coupled with LC-MS.

- Compartment-specific modeling : Use computational tools (e.g., INCA or Isotopomer Network Analysis) to differentiate cytosolic vs. mitochondrial nitrogen flux.

- Validation : Cross-validate with -glucose tracers to disentangle carbon-nitrogen crosstalk .

Q. What strategies optimize the use of DL-Lysine- (hydrochloride) in kinetic studies of lysine catabolism in cancer models?

- Methodological Answer : Cancer cells often exhibit dysregulated lysine metabolism. To enhance signal-to-noise ratios:

- Time-course sampling : Collect samples at 0, 6, 12, and 24 hours post-treatment to capture transient metabolic states.

- Inhibitor co-treatment : Use pathway-specific inhibitors (e.g., α-aminoadipate semialdehyde dehydrogenase inhibitors) to isolate catabolic vs. anabolic fluxes.

- Data normalization : Express enrichment relative to total intracellular lysine pools, quantified via hydrophilic interaction liquid chromatography (HILIC)-MS .

Q. How can advanced mass spectrometry techniques improve detection limits for -labeled lysine derivatives in complex biological matrices?

- Methodological Answer :

- High-field Orbitrap MS : Utilize resolving power >240,000 to distinguish isotopic fine structure and minimize isobaric interference.

- Ion mobility spectrometry (IMS) : Separate co-eluting isomers (e.g., hydroxylysine vs. acetyllysine) based on collision cross-section differences.

- Parallel reaction monitoring (PRM) : Target specific fragment ions (e.g., m/z 147.08 for lysine’s immonium ion) with isolation widths <1 m/z to enhance specificity. Validate with synthetic -labeled standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.